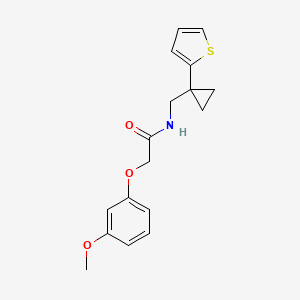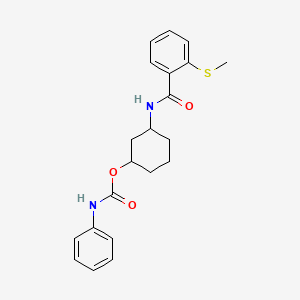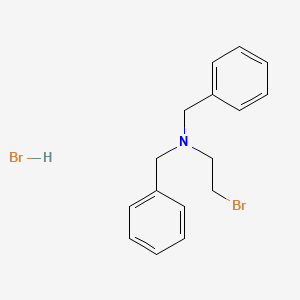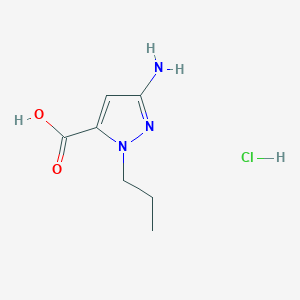
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound. It is used in various fields including chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the use of starting materials like 3,4-dihydroisoquinoline, 4-(dimethylamino)phenyl ethylamine, and 2-nitrobenzoyl chloride. A common synthetic route includes:
Formation of the Isoquinoline Intermediate: : Reacting 3,4-dihydroisoquinoline with an alkylating agent to produce the intermediate.
Amidation Reaction: : The intermediate reacts with 4-(dimethylamino)phenyl ethylamine in the presence of a coupling agent like EDCI or DCC.
Final Oxalamide Formation: : The resulting amine compound is then reacted with 2-nitrobenzoyl chloride to form the final oxalamide product. Reactions are usually performed under anhydrous conditions and at controlled temperatures.
Industrial Production Methods
In industrial settings, the production is often scaled up using optimized protocols, involving continuous flow reactors to ensure higher efficiency and yield. Parameters like pressure, temperature, and reagent concentration are meticulously controlled to achieve the desired output.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Oxidation reactions can be performed using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the nitro group can be achieved using reagents such as iron in hydrochloric acid or catalytic hydrogenation.
Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Iron in hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: : Nucleophiles or electrophiles in appropriate solvents.
Major Products
Oxidation Products: : May include oxides or carboxylates, depending on the conditions.
Reduction Products: : Reduced amino derivatives.
Substitution Products: : Varied derivatives depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific research domains:
Chemistry
In chemistry, it is used as a precursor for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology
Biologically, it can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific biological pathways.
Industry
Industrially, it can be used in the production of polymers and advanced materials due to its robust chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is particularly reactive, enabling the compound to form complexes with various proteins, which can inhibit or modify their activity. Pathways involved include enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-phenylethyl)-N2-(2-nitrophenyl)oxalamide: : Lacks the isoquinoline moiety.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but with different alkyl chains.
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but without the isoquinoline structure.
Uniqueness
What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide apart is its multi-functional groups, which confer a broader range of chemical reactivity and biological activity. This makes it a more versatile tool in both research and industrial applications.
That’s quite the mouthful! But this little molecule sure pulls its weight in various fields.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-30(2)22-13-11-20(12-14-22)25(31-16-15-19-7-3-4-8-21(19)18-31)17-28-26(33)27(34)29-23-9-5-6-10-24(23)32(35)36/h3-14,25H,15-18H2,1-2H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMBHFGCQZDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B2462439.png)


![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)

![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)

![N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B2462448.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)

